molecular formula C16H14N4O3 B8466757 5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine

5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine

Cat. No.: B8466757
M. Wt: 310.31 g/mol
InChI Key: YEGWEJLTFFCXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

5-(1-benzylpyrazol-4-yl)-2-methoxy-3-nitropyridine

InChI

InChI=1S/C16H14N4O3/c1-23-16-15(20(21)22)7-13(8-17-16)14-9-18-19(11-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3

InChI Key

YEGWEJLTFFCXGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=CN(N=C2)CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with 5-bromo-2-methoxy-3-nitropyridine (3.58 g, 15.36 mmol), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.23 g, 18.43 mmol), potassium carbonate (4.24 g, 30.72 mmol), 1,4-dioxane (50 mL) and water (5 mL). The Schlenk tube was subjected to three cycles of evacuation-backfilling with argon, and tetrakis(triphenylphosphine)palladium(0) (1.77 g, 1.53 mmol) was added. After three further cycles of evacuation-backfilling with argon, the Schlenk tube was sealed and the mixture was stirred and heated in an oil bath to 100° C. After 3 days, the mixture was cooled, filtered through diatomaceous earth (Celite®) and the filter cake was washed with methylene chloride (300 mL). The combined filtrate and washings were concentrated in vacuo and the residue was purified by flash chromatography (20-50% ethyl acetate in hexanes) to give the title compound (3.70 g, 84%) as a yellow solid.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
catalyst
Reaction Step Two
Yield
84%

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